

Spectroscopic Characterization of Ethyl Tetrahydropyran-4-carboxylate: A Technical Guide

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Compound of Interest

Compound Name: *Ethyl tetrahydropyran-4-carboxylate*

Cat. No.: B1631667

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This technical guide provides an in-depth analysis of the expected spectroscopic data for **Ethyl Tetrahydropyran-4-carboxylate** (CAS No. 96835-17-5), a valuable building block in medicinal chemistry and materials science. The structural elucidation of this compound relies on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document will detail the theoretical basis for the expected spectral features, providing researchers, scientists, and drug development professionals with a robust framework for the identification and characterization of this molecule.

Molecular Structure and Spectroscopic Overview

Ethyl tetrahydropyran-4-carboxylate possesses a saturated heterocyclic tetrahydropyran ring and an ethyl ester functional group. Its molecular formula is $C_8H_{14}O_3$, with a molecular weight of 158.20 g/mol. The key structural features to be identified by spectroscopic methods are the tetrahydropyran ring protons and carbons, the ethyl ester moiety, and the carbonyl group.

A systematic approach to the spectroscopic analysis is crucial for unambiguous structure confirmation. The following sections will delve into the predicted data for 1H NMR, ^{13}C NMR, IR, and MS, along with the underlying principles of spectral interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For **Ethyl tetrahydropyran-4-carboxylate**, both ¹H and ¹³C NMR will provide distinct and complementary information.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons of the tetrahydropyran ring and the ethyl group. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atoms and the carbonyl group.

Table 1: Predicted ¹H NMR Chemical Shifts for **Ethyl Tetrahydropyran-4-carboxylate**

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
-OCH ₂ CH ₃	~ 4.1	Quartet (q)	2H
Ring CH ₂ -O (2,6 positions)	~ 3.9 (axial) / ~3.4 (equatorial)	Multiplet (m)	4H
Ring CH (4 position)	~ 2.5	Multiplet (m)	1H
Ring CH ₂ (3,5 positions)	~ 1.8	Multiplet (m)	4H
-OCH ₂ CH ₃	~ 1.2	Triplet (t)	3H

Causality of Experimental Choices: The choice of a standard deuterated solvent like chloroform-d (CDCl₃) is typical for routine ¹H NMR analysis of such compounds. The predicted chemical shifts are based on the analysis of similar structures and established empirical correlations. The downfield shift of the ethyl quartet (~4.1 ppm) is due to the deshielding effect of the adjacent oxygen atom of the ester. Similarly, the protons on the carbons adjacent to the ring oxygen (positions 2 and 6) are expected to be in the 3.4-3.9 ppm region. The methine proton at the 4-position, being alpha to the carbonyl group, will be shifted downfield to around 2.5 ppm.

¹³C NMR Spectroscopy

The ^{13}C NMR spectrum will provide information on the number of unique carbon environments in the molecule.

Table 2: Predicted ^{13}C NMR Chemical Shifts for **Ethyl Tetrahydropyran-4-carboxylate**

Carbon	Predicted Chemical Shift (δ , ppm)
C=O (ester)	~ 175
-OCH ₂ CH ₃	~ 60
Ring CH ₂ -O (2,6 positions)	~ 67
Ring CH (4 position)	~ 41
Ring CH ₂ (3,5 positions)	~ 29
-OCH ₂ CH ₃	~ 14

Expertise & Experience: The prediction of these chemical shifts is grounded in the fundamental principles of ^{13}C NMR. The carbonyl carbon of the ester is characteristically found at the most downfield position (~175 ppm). The carbons bonded to oxygen (-OCH₂CH₃) and the ring carbons at positions 2 and 6) appear in the 60-70 ppm range. The aliphatic carbons of the ring and the ethyl group are found in the upfield region.

Experimental Protocol for NMR Spectroscopy

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is essential for accurate structural analysis.

- **Sample Preparation:** Dissolve approximately 5-10 mg of **Ethyl tetrahydropyran-4-carboxylate** in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
- **Instrument Setup:** Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument to ensure optimal resolution and lineshape.
- **^1H NMR Acquisition:**
 - Acquire a standard one-pulse ^1H spectrum.

- Set a spectral width of approximately 12 ppm.
- Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
- Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum.
 - Set a spectral width of approximately 220 ppm.
 - Use a pulse angle of 45-60 degrees and a relaxation delay of 2-5 seconds.
 - Acquire a larger number of scans (typically 128 or more) due to the lower natural abundance of ^{13}C .
- Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs). Phase and baseline correct the spectra. Integrate the ^1H NMR signals and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Frequencies for **Ethyl Tetrahydropyran-4-carboxylate**

Functional Group	Predicted Absorption Range (cm ⁻¹)	Intensity
C=O (ester)	1730 - 1750	Strong
C-O (ester)	1150 - 1250	Strong
C-O-C (ether)	1050 - 1150	Strong
C-H (sp ³ aliphatic)	2850 - 3000	Medium-Strong

Trustworthiness: The presence of a strong absorption band in the region of $1730\text{-}1750\text{ cm}^{-1}$ is a highly reliable indicator of the ester carbonyl group. The C-O stretching vibrations of the ester and the ether functionalities will also produce strong and characteristic bands.

Experimental Protocol for IR Spectroscopy

- Sample Preparation: For a liquid sample, a thin film can be prepared between two KBr or NaCl plates. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
- Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of $4000\text{-}400\text{ cm}^{-1}$.
- Background Correction: Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum to obtain the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Table 4: Predicted Key Mass-to-Charge Ratios (m/z) for **Ethyl Tetrahydropyran-4-carboxylate**

m/z	Proposed Fragment
158	$[\text{M}]^+$ (Molecular Ion)
113	$[\text{M} - \text{OCH}_2\text{CH}_3]^+$
85	$[\text{M} - \text{COOCH}_2\text{CH}_3]^+$
57	$[\text{COOCH}_2\text{CH}_3]^+$

Authoritative Grounding: The fragmentation of esters in mass spectrometry often involves the cleavage of the bonds adjacent to the carbonyl group. The loss of the ethoxy group (-

OCH_2CH_3) would result in a fragment at m/z 113. The loss of the entire ethyl carboxylate group would lead to a fragment corresponding to the tetrahydropyran ring at m/z 85.

Experimental Protocol for Mass Spectrometry

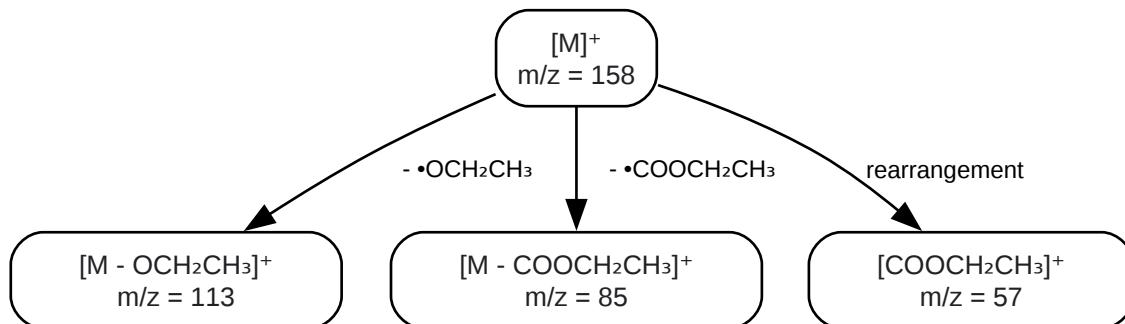
- Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).
- Ionization: Ionize the sample molecules. EI is a common technique for volatile compounds and often provides detailed fragmentation patterns.
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: Detect the ions to generate the mass spectrum.

Visualization of Molecular Structure and Fragmentation

Visual representations are crucial for understanding the relationships between the molecular structure and the spectroscopic data.

Caption: Molecular structure with key atoms highlighted.

Figure 2: Proposed Mass Spectrometry Fragmentation Pathway



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Caption: Key fragmentation steps in mass spectrometry.

Conclusion

The spectroscopic characterization of **Ethyl tetrahydropyran-4-carboxylate** is a multi-faceted process that relies on the synergistic application of NMR, IR, and MS techniques. This guide provides a comprehensive overview of the expected spectral data and the underlying principles for their interpretation. By following the detailed experimental protocols and utilizing the predictive data presented, researchers can confidently identify and characterize this important chemical entity, ensuring the integrity and reliability of their scientific endeavors.

References

Due to the proprietary nature of many spectral databases, direct links to the spectra for **Ethyl tetrahydropyran-4-carboxylate** are not readily available in open-access literature. The principles and data presented in this guide are based on established spectroscopic theory and data from analogous compounds found in the following types of resources:

- PubChem: A comprehensive database of chemical molecules and their activities against biological assays.
- Spectroscopy Textbooks: Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
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